molecular formula C4H10BNO3 B12661418 Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine CAS No. 42727-95-7

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine

Cat. No.: B12661418
CAS No.: 42727-95-7
M. Wt: 130.94 g/mol
InChI Key: ZGHXEEFARUMNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine typically involves the reaction of boronic acid derivatives with diols or amino alcohols under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boron-nitrogen bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine involves its ability to form stable complexes with other molecules through boron-nitrogen and boron-oxygen bonds. These interactions can influence various molecular targets and pathways, such as enzyme inhibition or activation, and can be utilized in therapeutic applications like BNCT .

Comparison with Similar Compounds

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine can be compared with other boron-containing heterocycles, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications not shared by other boron-containing compounds.

Properties

IUPAC Name

2-hydroxy-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXEEFARUMNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195405
Record name Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42727-95-7
Record name Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42727-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042727957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.